5H-Pyrano[4,3-d]pyrimidine
CAS No.: 23134-80-7
Cat. No.: VC17577485
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23134-80-7 |
|---|---|
| Molecular Formula | C7H6N2O |
| Molecular Weight | 134.14 g/mol |
| IUPAC Name | 5H-pyrano[4,3-d]pyrimidine |
| Standard InChI | InChI=1S/C7H6N2O/c1-2-10-4-6-3-8-5-9-7(1)6/h1-3,5H,4H2 |
| Standard InChI Key | JQOFOTFEYRMUBK-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CN=CN=C2C=CO1 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
5H-Pyrano[4,3-d]pyrimidine consists of a six-membered pyran ring fused with a six-membered pyrimidine ring. The fusion occurs between the 4-position of the pyran ring and the 3-position of the pyrimidine ring, as indicated by the [4,3-d] notation in its name. The planar structure features two heteroatoms (one oxygen in the pyran ring and two nitrogens in the pyrimidine ring), contributing to its electronic diversity and reactivity .
Stereochemical Considerations
The compound’s 3D conformation reveals a non-planar geometry due to the puckering of the pyran ring. Computational models from PubChem illustrate that the pyran oxygen adopts an axial position, while the pyrimidine nitrogens participate in hydrogen-bonding interactions . These structural features influence its solubility and intermolecular interactions in biological systems.
IUPAC and Alternative Nomenclature
The systematic IUPAC name is 5H-pyrano[4,3-d]pyrimidine, reflecting the bridgehead numbering and hydrogen position. Alternative names include pyrano[4,3-d]pyrimidine and the CAS registry number 23134-80-7 . SMILES notation (C1C2=CN=CN=C2C=CO1) and InChIKey (JQOFOTFEYRMUBK-UHFFFAOYSA-N) further specify its connectivity and stereoelectronic properties .
Synthesis and Catalytic Methodologies
Hybrid Catalytic Systems
Recent advances emphasize one-pot multicomponent reactions (MCRs) using hybrid catalysts. A 2023 review highlighted the efficacy of Fe₃O₄@PVA nanoparticles, which achieved 85% yield for pyrano[2,3-d]pyrimidines under solvent-free conditions . Key catalytic systems include:
-
Organocatalysts: L-Proline and piperidine facilitate enantioselective synthesis, enabling diastereomeric ratios up to 95:5 .
-
Metal-Organic Frameworks (MOFs): Cu(II)-anchored MOFs enhance substrate activation via Lewis acid-base interactions, reducing reaction times to 10–30 minutes .
-
Ionic Liquids: [BMIM]BF₄ improved solubility and recyclability, achieving five consecutive cycles without significant activity loss .
Mechanistic Insights
Hybrid catalysts operate through dual activation mechanisms. For instance, Fe₃O₄@APTES@isatin-SO₃H nanoparticles activate aldehydes via hydrogen bonding while stabilizing intermediates through π-π stacking . This synergistic effect accelerates Knoevenagel condensation and subsequent cyclization, as illustrated in the synthesis of 5-arylpyrano[2,3-d]pyrimidindiones .
Physicochemical Properties
Molecular and Thermal Characteristics
-
Molecular Weight: 134.14 g/mol (calculated via PubChem’s MMFF94 force field) .
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water . Derivatives with hydroxyl groups, such as 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-diol, exhibit enhanced aqueous solubility (up to 12 mg/mL) .
-
Thermal Stability: Differential scanning calorimetry (DSC) of analogues indicates decomposition temperatures above 250°C, suggesting robustness for pharmaceutical formulation .
Reactivity Profile
The pyrimidine ring’s electron-deficient nature makes it susceptible to nucleophilic attack at the 2- and 4-positions. For example, chlorination at these sites yields intermediates for further functionalization . Conversely, the pyran oxygen participates in hydrogen bonding, influencing crystallinity and melting points .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra of 5H-pyrano[4,3-d]pyrimidine derivatives show distinct signals:
-
Pyran ring protons: δ 4.2–5.1 ppm (multiplet for H-5 and H-6) .
-
Pyrimidine protons: δ 7.8–8.5 ppm (singlet for H-2 and H-4) .
¹³C NMR reveals carbonyl carbons at δ 165–170 ppm and aromatic carbons at δ 110–150 ppm .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the parent compound confirms a molecular ion peak at m/z 134.0582 (calc. 134.0583) . Fragmentation patterns include loss of CO (28 Da) and HCN (27 Da), indicative of ring-opening processes .
Biological Activities and Applications
Pharmacological Scaffolds
The compound’s rigid structure serves as a template for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Substitutions at the 2- and 4-positions enhance binding affinity; for example, thiocarboxamide derivatives exhibit IC₅₀ values of <1 μM against tyrosine kinases .
Future Perspectives
Catalytic Innovations
Developing photo-responsive catalysts (e.g., TiO₂-graphene composites) could enable light-driven synthesis, reducing energy consumption . Additionally, machine learning models may predict optimal reaction conditions for novel derivatives.
Therapeutic Exploration
Future studies should prioritize:
-
Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to optimize bioavailability.
-
In Vivo Testing: Evaluating pharmacokinetics and toxicity in animal models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume